

# Synthesis of Triazolo[1,5-a]pyridin-2-amine: An Experimental Protocol

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## Compound of Interest

Compound Name: [1,2,4]Triazolo[1,5-a]pyridin-2-amine

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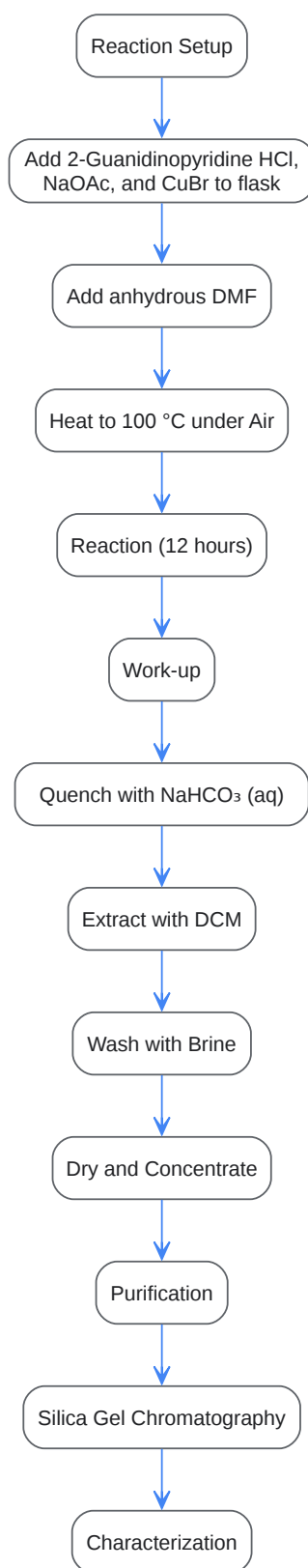
This document provides a detailed experimental protocol for the synthesis of triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The outlined method is based on the copper-catalyzed aerobic oxidative cyclization of a guanidylpyridine precursor.

## Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The 2-amino substituted analogue, triazolo[1,5-a]pyridin-2-amine, serves as a valuable building block for the synthesis of a diverse range of molecules with potential therapeutic applications. The protocol described herein follows a robust and efficient procedure for the preparation of this target compound.

## Reaction Scheme

The synthesis proceeds via a one-step copper-catalyzed intramolecular N-N bond formation through the oxidative cyclization of a 2-guanidinopyridine hydrochloride salt.



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